![molecular formula C19H21N5O3 B5374376 8-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374376.png)
8-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
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Overview
Description
8-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, commonly known as spirooxazine, is a heterocyclic compound that exhibits photochromism, which is the ability to change color upon exposure to light. This unique property has led to its use in various scientific research applications.
Mechanism of Action
The mechanism of action of spirooxazine involves the reversible photoisomerization of the molecule between the closed-ring isomer (spiropyran) and the open-ring isomer (merocyanine). This process is initiated by absorption of light in the ultraviolet or visible range, which causes the spiropyran to undergo a ring-opening reaction to form the merocyanine. Reabsorption of light in the visible range causes the merocyanine to undergo a ring-closing reaction to form the spiropyran once again.
Biochemical and Physiological Effects:
While spirooxazine has not been extensively studied for its biochemical and physiological effects, it has been shown to exhibit low toxicity and high biocompatibility. This makes it a promising candidate for use in biomedical applications, such as drug delivery and bioimaging.
Advantages and Limitations for Lab Experiments
One advantage of spirooxazine is its ability to undergo reversible photoisomerization, making it a useful tool for studying light-induced processes. However, its photochromic properties can also pose a challenge in experiments that require stable compounds. In addition, spirooxazine can be sensitive to pH and solvent conditions, which may affect its stability and properties.
Future Directions
Future research on spirooxazine could focus on its potential applications in biomedical imaging and drug delivery, as well as its use in the development of new materials for optical data storage and sensing. Additionally, further studies could be conducted to optimize the synthesis method and improve the stability and properties of spirooxazine.
Synthesis Methods
Spirooxazine can be synthesized through a multistep process involving the reaction of anilines with pyrimidine-2,4,6-triones, followed by the reaction with 3-oxo-1,2,4-triazolidine. The resulting product is then subjected to acid-catalyzed cyclization to form spirooxazine.
Scientific Research Applications
Spirooxazine has been used in various scientific research applications, including photochromic materials, molecular switches, and sensors. Its ability to change color upon exposure to light has been utilized in the development of optical data storage devices and photochromic coatings.
properties
IUPAC Name |
9-(2-anilinopyrimidine-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-16(24-9-4-7-19(8-10-24)13-22-18(26)27-19)14-11-20-17(21-12-14)23-15-5-2-1-3-6-15/h1-3,5-6,11-12H,4,7-10,13H2,(H,22,26)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQVDYOHRRARCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4)CNC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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